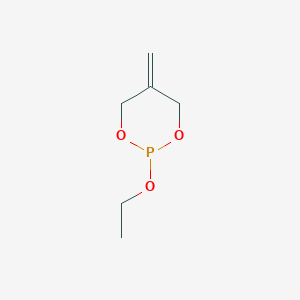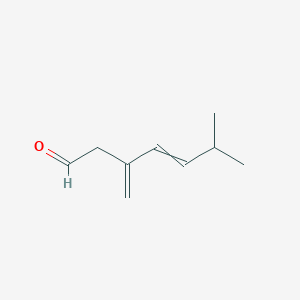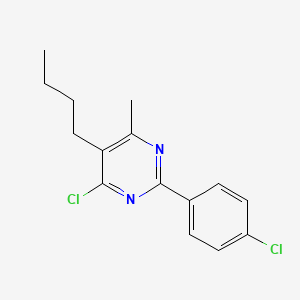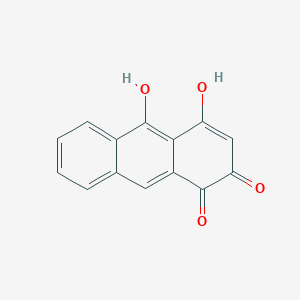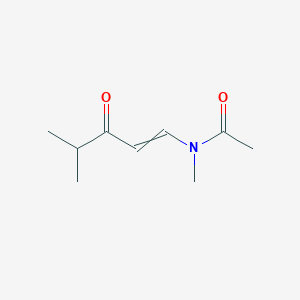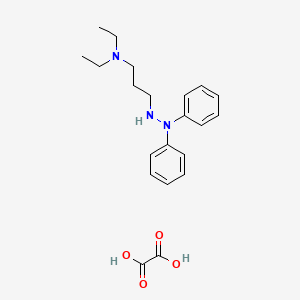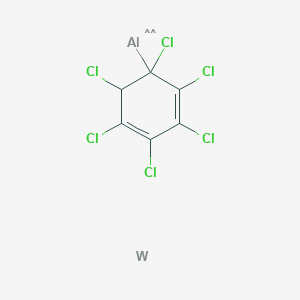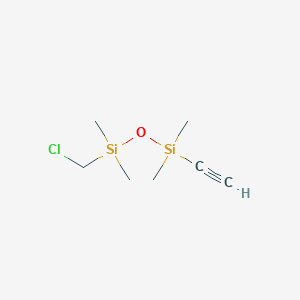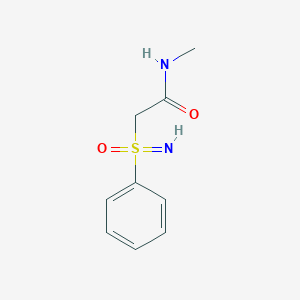
Rpqshcbwepnyra-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the InChIKey “Rpqshcbwepnyra-uhfffaoysa-” is known as (Bromomethyl)cyclopropane. This compound is a synthetic building block used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Bromomethyl)cyclopropane can be synthesized through the bromination of cyclopropylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of (Bromomethyl)cyclopropane .
Industrial Production Methods
In industrial settings, (Bromomethyl)cyclopropane is produced using large-scale bromination processes. These processes involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The bromination is followed by purification steps such as distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Bromomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions with Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: Phenylmagnesium bromide is often used in the presence of catalysts such as iron or palladium.
Major Products Formed
Substitution Reactions: Products include cyclopropylmethanol derivatives.
Coupling Reactions: Products include 1,4-dienes and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(Bromomethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Bromomethyl)cyclopropane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical structures. This property is exploited in various synthetic applications to introduce the cyclopropylmethyl group into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropylmethyl chloride
- Cyclopropylmethyl iodide
- Cyclopropylmethanol
Uniqueness
(Bromomethyl)cyclopropane is unique due to its specific reactivity and the stability of the bromine atom in the cyclopropylmethyl group.
Eigenschaften
CAS-Nummer |
61177-77-3 |
|---|---|
Molekularformel |
C9H12N2O2S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
N-methyl-2-(phenylsulfonimidoyl)acetamide |
InChI |
InChI=1S/C9H12N2O2S/c1-11-9(12)7-14(10,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI-Schlüssel |
RPQSHCBWEPNYRA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CS(=N)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

